molecular formula C8H9NO B138971 6-Ethylpicolinaldehyde CAS No. 153646-82-3

6-Ethylpicolinaldehyde

Cat. No. B138971
M. Wt: 135.16 g/mol
InChI Key: ZTWDMEWZCFVRQN-UHFFFAOYSA-N
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Patent
US05506227

Procedure details

To a solution of N,N,N-trimethylethylenediamine (4.29 mL, 33 mmol) in THF (20 mL) at -25° C. was added n-BuLi (13.2 mL, 2.5M in hexanes, 33 mmol). This solution was stirred 15 minutes, then transferred into a -78° C. solution of 6-methyl-2-pyridine-carboxaldehyde (3.63 g, 30 mmol) in THF (80 mL). After stirring 30 minutes at -78° C., a THF (50 mL) solution of lithium diisopropylamide (33 mmol) was added and the now dark red mixture was stirred 1 hour at -78° C. Methyl iodide (5.68 g, 40 mmol) in THF (10 mL) was added and reaction mixture was allowed to warm to r.t. for 4 hours. Water and 25% aq. NH4OAc were added, the crude product was extracted with EtOAc (2×) and solvents were evaporated. Purification by flash chromatography (from 5% to 10% EtOAc in hexanes) gave 660 mg of the title compound.
Quantity
33 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.29 mL
Type
reactant
Reaction Step Three
Quantity
13.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3.63 g
Type
reactant
Reaction Step Four
Quantity
5.68 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CNCCN(C)C.[Li][CH2:9][CH2:10][CH2:11][CH3:12].CC1[N:19]=[C:18]([CH:20]=[O:21])[CH:17]=[CH:16]C=1.C([N-]C(C)C)(C)C.[Li+].CI>C1COCC1.O>[CH2:11]([C:10]1[N:19]=[C:18]([CH:20]=[O:21])[CH:17]=[CH:16][CH:9]=1)[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
33 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
4.29 mL
Type
reactant
Smiles
CNCCN(C)C
Name
Quantity
13.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.63 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C=O
Step Five
Name
Quantity
5.68 g
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred into a -78° C.
STIRRING
Type
STIRRING
Details
After stirring 30 minutes at -78° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
the now dark red mixture was stirred 1 hour at -78° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with EtOAc (2×) and solvents
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (from 5% to 10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.